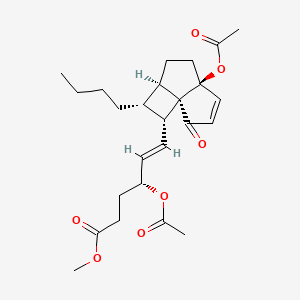

Tricycloclavulone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

methyl (E,4R)-4-acetyloxy-6-[(1S,2R,3R,4R,7S)-7-acetyloxy-3-butyl-10-oxo-2-tricyclo[5.3.0.01,4]dec-8-enyl]hex-5-enoate |

InChI |

InChI=1S/C25H34O7/c1-5-6-7-19-20(10-8-18(31-16(2)26)9-11-23(29)30-4)25-21(19)12-14-24(25,32-17(3)27)15-13-22(25)28/h8,10,13,15,18-21H,5-7,9,11-12,14H2,1-4H3/b10-8+/t18-,19-,20+,21+,24-,25-/m0/s1 |

InChI Key |

GNUQDKRCUAQQRE-RCVMNBAESA-N |

Isomeric SMILES |

CCCC[C@@H]1[C@H]2CC[C@]3([C@]2([C@@H]1/C=C/[C@@H](CCC(=O)OC)OC(=O)C)C(=O)C=C3)OC(=O)C |

Canonical SMILES |

CCCCC1C2CCC3(C2(C1C=CC(CCC(=O)OC)OC(=O)C)C(=O)C=C3)OC(=O)C |

Synonyms |

tricycloclavulone |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Tricycloclavulone

Proposed Biogenetic Origin from Fatty Acid Precursors

The biosynthesis of Tricycloclavulone is understood to originate from C20 polyunsaturated fatty acids, a common starting point for prostanoids in both marine and terrestrial life. nih.govtaltech.ee Research has identified arachidonic acid as the primary precursor for clavulones, which are the direct antecedents to this compound. jst.go.jp Studies conducted on the soft coral Clavularia viridis have confirmed that the coral itself is the producer of these compounds, rather than its symbiotic dinoflagellates of the genus Symbiodinium. jst.go.jp

Initial investigations into the extracts of the coral led to the isolation of key intermediates that shed light on the biosynthetic route. One of the most significant discoveries was the identification of preclavulone-A, a pivotal intermediate in the lipoxygenase-mediated pathway leading to clavulones. jst.go.jpcapes.gov.brresearchgate.netnih.govjst.go.jp this compound, along with a related compound, clavubicyclone, is believed to be formed from the further transformation of clavulone III, likely through intramolecular cycloaddition and electrocyclization reactions. mdpi.comresearchgate.net This establishes a clear lineage from a common fatty acid to the complex, fused ring system of this compound.

Enzymatic Transformations and Key Intermediates in Prostanoid Biosynthesis

The enzymatic cascade responsible for converting arachidonic acid into this compound in Clavularia viridis is distinct from the canonical prostaglandin (B15479496) pathway found in mammals. The process is initiated not by a cyclooxygenase (COX), but by a lipoxygenase (LOX) pathway. jst.go.jpashs.org

The key enzymatic steps and intermediates are outlined below:

Lipoxygenation : The first committed step involves the action of an 8R-lipoxygenase (8R-LOX) . This enzyme stereospecifically introduces a hydroperoxy group into arachidonic acid to form 8R-hydroperoxyeicosatetraenoic acid (8R-HPETE) . nih.govpnas.org This step is a crucial branching point that directs the precursor away from the pathways seen in mammals.

Allene (B1206475) Oxide Formation : The 8R-HPETE intermediate is then rapidly converted by a catalase-related allene oxide synthase (cAOS) into an unstable allene oxide . nih.govpnas.orgresearchgate.net In many corals, the 8R-LOX and cAOS enzymes exist as a remarkable fusion protein, which facilitates the efficient channeling of the hydroperoxide substrate. nih.govpnas.org

Cyclization to Preclavulone-A : The unstable allene oxide undergoes cyclization to form the cyclopentenone core structure characteristic of this family of marine prostanoids. This leads to the formation of preclavulone-A , which has been isolated from C. viridis extracts and is considered a cornerstone intermediate in the biosynthesis of clavulones. jst.go.jpcapes.gov.brnih.gov

Formation of Clavulones : Preclavulone-A serves as the precursor to the various clavulone isomers, including clavulone I, II, and III, through further enzymatic modifications. jst.go.jpresearchgate.net

Genesis of this compound : It is proposed that clavulone III undergoes a final intramolecular cycloaddition reaction to forge the unique tricyclo[5.3.0.0¹'⁴]decane skeleton of this compound. mdpi.comresearchgate.netacs.org

The table below summarizes the key molecules in this biosynthetic pathway.

| Compound Name | Role in Pathway |

| Arachidonic Acid | Primary fatty acid precursor. jst.go.jp |

| 8R-Hydroperoxyeicosatetraenoic acid (8R-HPETE) | Product of 8R-LOX action on arachidonic acid. nih.gov |

| Allene Oxide | Unstable intermediate formed by cAOS. nih.govpnas.org |

| Preclavulone-A | Key cyclized intermediate. jst.go.jpcapes.gov.brnih.gov |

| Clavulone III | Direct precursor to this compound. mdpi.comresearchgate.net |

| This compound | Final product of the biosynthetic pathway. organic-chemistry.org |

Comparison with Terrestrial Prostaglandin Biosynthesis

While both marine prostanoids like this compound and terrestrial prostaglandins (B1171923) originate from arachidonic acid, their biosynthetic pathways diverge significantly at the very first step. This fundamental difference underscores the unique enzymatic machinery that has evolved in marine invertebrates.

The primary distinction lies in the initial oxygenation and cyclization of arachidonic acid.

Terrestrial Pathway (e.g., in Mammals) : The biosynthesis is initiated by cyclooxygenase (COX) enzymes (also known as prostaglandin G/H synthases). COX catalyzes a dioxygenation and cyclization reaction to form the endoperoxide intermediate prostaglandin H₂ (PGH₂) . taltech.eemdpi.comnih.gov This central intermediate is then converted by various specific synthases into the different classes of prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxanes (TXA₂). taltech.eemdpi.comwikipedia.org

This compound Pathway (in Clavularia viridis) : The pathway is initiated by a lipoxygenase (LOX) , specifically an 8R-LOX, followed by the action of an allene oxide synthase (cAOS) . nih.govpnas.orgresearchgate.net This leads to the formation of a cyclopentenone structure via preclavulone-A, a route that is more analogous to the biosynthesis of jasmonic acid in plants than to mammalian prostaglandin synthesis. ashs.orgpnas.org

The following table provides a comparative overview of the key enzymes and initial steps in these two pathways.

| Feature | Terrestrial Prostaglandin Pathway | This compound Pathway |

| Initiating Enzyme | Cyclooxygenase (COX) taltech.eemdpi.com | 8R-Lipoxygenase (8R-LOX) & Allene Oxide Synthase (cAOS) nih.govpnas.org |

| Key Initial Intermediate | Prostaglandin H₂ (PGH₂) taltech.ee | Preclavulone-A jst.go.jpcapes.gov.br |

| Chemical Transformation | Dioxygenation and endoperoxide formation taltech.ee | Hydroperoxidation followed by allene oxide formation and cyclization nih.gov |

| Analogous Pathway | - | Jasmonic acid biosynthesis in plants ashs.orgpnas.org |

Chemoenzymatic Approaches for Biosynthesis Pathway Elucidation

Chemoenzymatic synthesis, which combines chemical reactions with biological catalysis by enzymes, represents a powerful tool for studying and manipulating biosynthetic pathways. While extensive chemoenzymatic studies specifically aimed at elucidating the this compound pathway are not widely reported, the principles of this approach are highly relevant and have been applied to related systems.

The total synthesis of this compound and its precursors has been achieved through purely chemical methods, often involving complex stereoselective steps like [4+3] cycloadditions and ring-closing metathesis. acs.orgorganic-chemistry.org These synthetic routes provide access to the natural product and its analogs.

In the context of pathway elucidation, chemoenzymatic strategies could be employed in several ways:

Synthesis of Labeled Precursors : Chemical synthesis can be used to create isotopically labeled versions of proposed intermediates, such as arachidonic acid or preclavulone-A. These labeled compounds can then be introduced to a crude enzyme preparation from C. viridis to trace their conversion into downstream products, thereby confirming biosynthetic connections. jst.go.jp

Characterization of Individual Enzymes : By expressing the genes for coral enzymes like 8R-LOX and cAOS in heterologous systems (e.g., E. coli), researchers can produce these enzymes in larger quantities. nih.gov This allows for detailed in vitro studies of their substrate specificity and reaction mechanisms, which is a cornerstone of chemoenzymatic investigation.

Generation of Analogs : The combination of chemical synthesis and enzymatic transformations can be used to create a library of prostanoid analogs. Studying how these analogs interact with the biosynthetic enzymes can provide insights into the active site and mechanism of each catalyst in the pathway.

While the complete biosynthetic cascade from arachidonic acid to this compound is still an area of active research, the foundational steps have been laid, revealing a unique marine adaptation of fatty acid metabolism.

Total Synthesis and Advanced Synthetic Approaches to Tricycloclavulone and Its Core Structure

Retrosynthetic Analyses and Strategic Disconnections for the Tricyclic Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in For a molecule as complex as tricycloclavulone, the primary goal of this analysis is structural simplification and the strategic planning of key bond formations to control stereochemistry. wikipedia.org A core consideration in the retrosynthesis of this compound is the early and efficient construction of its rigid tricyclic core, which can then serve as a scaffold to control the stereoselective introduction of the two side chains. acs.org

The central challenge in synthesizing this compound lies in the construction of its tricyclo[5.3.0.0(1,4)]decane core. Synthetic strategies have primarily focused on creating this 5-5-4 fused ring system through sequential ring-forming reactions.

One prominent retrosynthetic strategy involves disconnecting the tricyclic system at an early stage. acs.org A key approach begins with a bicyclic intermediate, which is then elaborated to form the third ring. For instance, a bicyclo[3.2.0]heptane system can be formed via a [2+2] cycloaddition, which is then subjected to a ring-closing metathesis (RCM) reaction to forge the final five-membered ring of the tricyclic core. organic-chemistry.org This strategy allows for the establishment of the strained cyclobutane (B1203170) ring early in the synthesis.

Another conceptual approach involves a [4+3] cycloaddition to form a seven-membered ring, followed by a rearrangement process to construct the final carbocyclic core. nih.govresearchgate.net This method assembles the bicyclo[5.3.0]decane framework through a different bond disconnection logic, highlighting the versatility of cycloaddition chemistry in accessing complex polycyclic systems.

This compound possesses six stereogenic centers, demanding a high degree of stereocontrol throughout the synthesis. The absolute and relative stereochemistry of these centers is crucial for the molecule's identity and potential biological activity.

A primary strategy involves leveraging the rigid tricyclic core to direct subsequent stereoselective transformations. acs.org Once the core is established, its fixed conformation effectively shields one face of the molecule (the concave face), forcing incoming reagents and side chains to approach from the more accessible convex face. acs.org This substrate-controlled diastereoselectivity is a powerful tool for setting the stereocenters of the α- and ω-side chains. acs.org

Furthermore, the initial chirality of the molecule is often established through an enantioselective catalytic reaction during the construction of the first ring system. nih.govacs.org For example, an enantioselective [2+2] cycloaddition can create a chiral bicyclic intermediate with high enantiomeric excess. acs.orgorganic-chemistry.org This initial chirality is then propagated through the synthetic sequence. Subsequent stereocenters can be introduced using well-established asymmetric reactions, such as the Noyori asymmetric reduction, to control the stereochemistry of functional groups on the side chains. nih.govacs.org

Key Methodologies Employed in Total Synthesis

The total synthesis of this compound relies on a toolkit of powerful chemical reactions. Among the most critical are cycloaddition reactions, which are exceptionally efficient in building cyclic and polycyclic frameworks.

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules combine to form a cyclic adduct, increasing the ring count and complexity in a single step. Both [2+2] and [4+3] cycloadditions have proven to be effective strategies for assembling the core structure of this compound.

The [2+2] cycloaddition is a photochemical or metal-catalyzed reaction that forms a four-membered ring from two alkene components. acs.org In the context of this compound synthesis, an intramolecular version is not the primary path; instead, an intermolecular cycloaddition is used to create a key bicyclic intermediate.

The first enantioselective total synthesis of (+)-tricycloclavulone utilized a novel chiral copper catalyst to effect a [2+2] cycloaddition between 2-methoxycarbonyl-2-cyclopenten-1-one and phenylthioacetylene. nih.govacs.org This reaction produced a bicyclic intermediate with good yield and enantiomeric excess. acs.org The development of a bespoke chiral bis-pyridine ligand in conjunction with a copper salt was crucial, as initial attempts with known chiral catalysts gave unsatisfactory results. acs.org

| Reaction | Reactants | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| Enantioselective [2+2] Cycloaddition | 2-methoxycarbonyl-2-cyclopenten-1-one and phenylthioacetylene | Chiral bis-pyridine ligand, CuCl₂, AgSbF₆ | Chiral bicyclic intermediate | 67% | 73% ee |

This table summarizes the key copper-catalyzed [2+2] cycloaddition step in the total synthesis of (+)-tricycloclavulone. acs.org

This initial enantiomeric excess could be enhanced to a high level later in the synthesis through recrystallization of a subsequent intermediate. organic-chemistry.org This cycloaddition strategy proved highly effective for establishing the initial stereochemistry and constructing the foundational bicyclo[3.2.0]heptane core, which was then elaborated to the full tricyclic system. organic-chemistry.org

While not part of the first completed total synthesis, [4+3] cycloaddition strategies have been explored for the construction of the this compound core. nih.gov This type of reaction typically involves the reaction of a diene (a 4π-electron system) with an allyl cation or its synthetic equivalent (a 2π-electron system) to form a seven-membered ring. rsc.org

One reported approach utilizes the reaction of 2,5-dibromocyclopentanone with cyclopentadiene (B3395910) to form a [4+3] cycloadduct. nih.gov This bicyclic intermediate is then ingeniously converted through a sequence involving a quasi-Favorskii rearrangement and a ring-opening, ring-closing metathesis sequence to generate the carbocyclic core of this compound. nih.gov This pathway demonstrates an alternative and creative approach to the tricyclo[5.3.0.0(1,4)]decane skeleton, starting from a different set of strategic disconnections.

| Reaction Sequence | Key Steps | Target Core |

| [4+3] Cycloaddition Approach | 1. [4+3] cycloaddition of 2,5-dibromocyclopentanone and cyclopentadiene | Tricyclo[5.3.0.0(1,4)]decane |

| 2. Quasi-Favorskii rearrangement | ||

| 3. Ring-opening, ring-closing metathesis |

This table outlines the key stages of the [4+3] cycloaddition strategy for accessing the core of this compound. nih.gov

Cycloaddition Reactions in this compound Synthesis

Photocycloaddition Reactions

Photocycloaddition reactions, particularly [2+2] cycloadditions, represent a key strategy in the construction of the complex polycyclic framework of this compound. acs.orgmdpi.com This approach leverages the ability of light to promote the formation of cyclobutane rings from two alkene moieties, a transformation that is often difficult to achieve under thermal conditions. youtube.com In the context of this compound synthesis, this method has been effectively utilized to forge the characteristic bicyclo[3.2.0]heptane core of the molecule.

A notable application of this strategy is seen in the enantioselective total synthesis of (+)-tricycloclavulone. nih.gov The synthesis commences with a catalytic enantioselective [2+2]-cycloaddition reaction. nih.gov This key step involves the reaction of an enone with an alkyne, catalyzed by a novel chiral copper catalyst, to construct the bicyclic core with high stereoselectivity. nih.govorganic-chemistry.org While the initial enantiomeric excess was modest, it was significantly improved later in the synthetic sequence through recrystallization. organic-chemistry.org The use of a chiral catalyst is crucial for establishing the absolute stereochemistry of the target molecule from an early stage.

Researchers have also explored intramolecular Cu(I)-catalyzed [2+2] photocycloaddition reactions to access the core structure of related natural products. For instance, a glucose-derived 1,6-heptadiene was subjected to intramolecular photocycloaddition to deliver the bicyclo[3.2.0]heptane product in high yield and with excellent diastereoselectivity. acs.org This highlights the versatility of photocycloaddition reactions in creating complex, stereochemically rich carbocyclic frameworks from readily available starting materials.

The Paterno-Büchi reaction, the [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane, is another relevant photochemical transformation, although direct application to the carbocyclic core of this compound is less common. mdpi.com The primary focus in this compound synthesis has been on the carbo-[2+2] cycloaddition to build the strained cyclobutane ring fused to a five-membered ring.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis (RCM))

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful and versatile tool in the synthesis of complex cyclic and macrocyclic structures, including the intricate tricyclic core of this compound. drughunter.comnih.govnih.gov This catalytic reaction, which involves the redistribution of carbon-carbon double bonds, is highly valued for its functional group tolerance and its ability to form rings of various sizes. researchgate.netnih.gov

In the total synthesis of (+)-tricycloclavulone, a key step involves the use of Grubbs' catalyst for a ring-closing metathesis reaction. organic-chemistry.org Following the initial construction of a bicyclic intermediate, a homologation sequence leads to an allylic alcohol, which is then elaborated into a diene precursor suitable for RCM. organic-chemistry.org The application of a second-generation Grubbs catalyst efficiently closes the third ring, thereby assembling the complete tricyclo[5.3.0.0¹'⁴]decane skeleton of this compound. organic-chemistry.orguibk.ac.at This transformation is critical for establishing the unique and complex architecture of the natural product.

The choice of catalyst is often crucial for the success of RCM reactions. While first-generation Grubbs catalysts are effective for many applications, second-generation catalysts often exhibit higher reactivity and broader substrate scope, making them suitable for more challenging ring closures. uibk.ac.atresearchgate.net The reaction proceeds by forming a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release a small olefin (typically ethylene) and the desired cyclic product. youtube.com

The strategic placement of the two terminal olefin functionalities within the precursor molecule is paramount for a successful RCM reaction. The synthesis of the RCM precursor for this compound involved a series of carefully planned steps to install the necessary diene moiety at the correct positions on the bicyclic core. organic-chemistry.org This highlights the importance of retrosynthetic analysis in designing a synthetic route that effectively incorporates powerful transformations like RCM.

Asymmetric Methodologies and Chiral Catalysis (e.g., Noyori's ruthenium catalyst)

Asymmetric methodologies and chiral catalysis are indispensable in the total synthesis of stereochemically complex natural products like this compound, which possesses six chiral centers. nih.govnih.gov These methods allow for the selective formation of one enantiomer over the other, a critical consideration for biologically active molecules.

A prime example of the application of chiral catalysis in the synthesis of (+)-tricycloclavulone is the asymmetric reduction of a carbonyl group in the side chain. nih.gov This key transformation is achieved using Noyori's chiral ruthenium catalyst, specifically through an enantioselective transfer hydrogenation. organic-chemistry.orguibk.ac.at This reaction proceeds with high diastereoselectivity, establishing the correct stereochemistry of the allylic alcohol in the side chain. organic-chemistry.org Noyori's catalysts, which typically feature a ruthenium center coordinated to a chiral diamine and a diphosphine ligand (like BINAP), are renowned for their high efficiency and enantioselectivity in the reduction of ketones and aldehydes. harvard.edusemanticscholar.orgnih.gov

The mechanism of Noyori's asymmetric transfer hydrogenation is believed to involve a concerted, outer-sphere process where the substrate does not directly bind to the metal center. researchgate.net Instead, the catalyst facilitates the transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the carbonyl group of the substrate. The chiral ligands on the ruthenium catalyst create a chiral environment that directs the hydride transfer to one face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol product.

Stereoselective Side Chain Elaboration Techniques (e.g., 1,4-addition, Grignard additions)

The stereoselective construction of the side chains of this compound is as crucial as the formation of its intricate tricyclic core. A variety of stereoselective techniques are employed to install the correct functionalities and stereocenters on the periphery of the molecule. These methods often rely on the substrate's inherent stereochemistry to direct the approach of reagents, or on the use of chiral auxiliaries and catalysts.

In the synthesis of (+)-tricycloclavulone, Grignard additions are utilized to introduce key carbon fragments. organic-chemistry.org For instance, the folded geometry of an early bicyclic ketone intermediate directs the Grignard addition of a vinyl group in a stereoselective manner. organic-chemistry.org Grignard reagents are powerful nucleophiles, but their reactivity can sometimes lead to challenges in controlling stereoselectivity and chemoselectivity (e.g., 1,2- versus 1,4-addition). rug.nlyoutube.com To overcome these challenges, additives such as cerium(III) chloride or lanthanum(III) chloride can be used to enhance 1,2-selectivity and suppress side reactions like enolization. sigmaaldrich.comnih.gov

Conjugate addition reactions, also known as 1,4-additions or Michael additions, are another powerful tool for stereoselective carbon-carbon bond formation. nih.govyoutube.commdpi.com In the synthesis of (+)-tricycloclavulone, a cuprate-mediated 1,4-addition is employed to introduce a portion of the side chain onto a strained cyclobutene (B1205218) ring. organic-chemistry.org The addition is expected to occur from the more accessible convex face of the bicyclic system, thus ensuring high stereocontrol. Copper-catalyzed conjugate additions are a well-established method for adding nucleophiles to α,β-unsaturated carbonyl compounds with high regioselectivity for the β-position. rug.nl

Comparative Analysis of Synthetic Strategies for this compound

The total synthesis of this compound presents a significant challenge due to its unique and complex tricyclo[5.3.0.0¹'⁴]decane skeleton, which is densely functionalized with six chiral centers. The reported enantioselective total synthesis of (+)-tricycloclavulone by Ito and Iguchi provides a benchmark strategy against which other potential approaches can be compared. nih.govorganic-chemistry.org

The Ito and Iguchi synthesis is characterized by a convergent and highly stereocontrolled approach. Key features of this strategy include:

Early Introduction of Chirality: The use of a catalytic enantioselective [2+2] cycloaddition establishes the absolute stereochemistry of the bicyclic core at an early stage. nih.gov This is a highly efficient approach, although the initial modest enantioselectivity required a later resolution step. organic-chemistry.org

Efficient Construction of the Tricyclic Core: The strategic use of a ring-closing metathesis (RCM) reaction with a Grubbs' catalyst provides an effective means of closing the third ring to form the challenging tricyclic system. organic-chemistry.orguibk.ac.at This demonstrates the power of modern catalytic methods in simplifying the construction of complex molecular architectures.

High Stereocontrol in Side Chain Elaboration: The synthesis employs a series of highly stereoselective reactions to construct the side chain, including a substrate-controlled Grignard addition, a diastereoselective cuprate-mediated 1,4-addition, and a Noyori asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This highlights a sophisticated combination of both substrate- and reagent-controlled stereoselection.

Alternative strategies for the synthesis of the this compound core or related structures could be envisioned, each with its own set of potential advantages and disadvantages. For instance, an intramolecular Diels-Alder reaction could be considered for the formation of the bicyclo[3.2.0]heptane system, although controlling the regioselectivity and stereoselectivity might be challenging. Similarly, radical cyclizations could offer a different avenue to the tricyclic core, but these reactions can sometimes lack the high stereocontrol achieved in the reported synthesis.

A key aspect of the successful synthesis of this compound is the careful orchestration of various modern synthetic methods. The combination of photocycloaddition, olefin metathesis, and asymmetric catalysis proved to be a powerful and effective strategy. Any alternative approach would need to demonstrate a similar level of efficiency and stereocontrol to be considered competitive. The development of new catalytic methods and synthetic strategies will undoubtedly open up new possibilities for the synthesis of this compound and other complex natural products in the future. princeton.edu

| Synthetic Step | Reaction Type | Catalyst/Reagent | Key Transformation |

| Bicyclic Core Formation | [2+2] Photocycloaddition | Chiral Copper Catalyst | Enantioselective formation of the bicyclo[3.2.0]heptane core |

| Tricyclic Core Formation | Ring-Closing Metathesis (RCM) | 2nd Generation Grubbs' Catalyst | Formation of the tricyclo[5.3.0.0¹'⁴]decane skeleton |

| Side Chain Ketone Reduction | Asymmetric Transfer Hydrogenation | Noyori's Chiral Ruthenium Catalyst | Diastereoselective reduction of a ketone to an allylic alcohol |

| Side Chain Introduction | Grignard Addition | Vinylmagnesium Chloride | Stereoselective addition to a bicyclic ketone |

| Side Chain Elaboration | 1,4-Conjugate Addition | Lithium Dibutylcuprate | Diastereoselective addition to a cyclobutene |

Derivatization and Analogue Synthesis of Tricycloclavulone

Methodologies for Structural Modification of the Tricyclic Core

The construction and modification of the intricate tricyclic core of tricycloclavulone rely on a series of sophisticated chemical reactions. Key methodologies focus on building the fused ring system through cycloaddition reactions and subsequent rearrangements and functionalizations.

A prominent strategy involves an enantioselective [2+2] cycloaddition to form a key bicyclic intermediate. researchgate.netorganic-chemistry.org For instance, the reaction between a reactive enone, such as 2-methoxycarbonyl-2-cyclopenten-1-one, and a substituted alkyne can be catalyzed by a chiral copper complex to produce a bicyclic ketone. organic-chemistry.orgjst.go.jp This initial cycloaddition establishes critical stereocenters that guide subsequent transformations. organic-chemistry.org

Following the formation of the bicyclic system, ring-closing metathesis (RCM) is a pivotal reaction to construct the third ring. researchgate.netthieme-connect.com An allylic alcohol intermediate, prepared from the bicyclic ketone, undergoes RCM using a Grubbs catalyst to forge the tricyclic skeleton. organic-chemistry.org

Alternative approaches have utilized a [4+3] cycloaddition/quasi-Favorskii rearrangement sequence. acs.org This process involves the reaction of a diene like cyclopentadiene (B3395910) with a 2,5-dihalocyclopentanone to form a [4+3] cycloadduct. This intermediate is then subjected to a quasi-Favorskii rearrangement, followed by a ring-opening and ring-closing metathesis (ROM/RCM) cascade, to assemble the carbocyclic core of this compound. thieme-connect.comacs.org

Further modifications to the core often involve functional group interconversions. Desulfonylation is a key step in some total syntheses to remove sulfone auxiliary groups, which are used to control stereochemistry during addition reactions. organic-chemistry.orgresearchgate.net Additionally, cross-metathesis has been employed to elaborate the side chains attached to the tricyclic core, allowing for the introduction of varied functionality. jst.go.jp

Table 1: Key Methodologies for Modifying the this compound Core

| Methodology | Description | Key Reagents/Catalysts | Purpose in Synthesis | Reference(s) |

|---|---|---|---|---|

| [2+2] Cycloaddition | Catalytic, enantioselective cycloaddition of an enone and an alkyne. | Chiral Copper Catalysts, Silver Salts (AgSbF₆) | Forms the initial bicyclo[3.2.0]heptane core and sets key stereocenters. | researchgate.netorganic-chemistry.orgjst.go.jpntu.edu.sg |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form a new ring. | Grubbs Catalysts (First and Second Generation) | Closes the third ring to complete the tricyclo[5.3.0.0¹'⁴]decane skeleton. | researchgate.netorganic-chemistry.orgthieme-connect.com |

| [4+3] Cycloaddition | Reaction between a diene and an oxyallyl cation precursor. | Cyclopentadiene, 2,5-Dihalocyclopentanone | Constructs a seven-membered ring as part of an alternative pathway to the core. | acs.orgsci-hub.se |

| Quasi-Favorskii Rearrangement | Rearrangement of a cycloadduct to form a fused ring system. | Base (e.g., NaOCH₂CF₃) | Converts the [4+3] cycloadduct into a precursor suitable for RCM. | researchgate.netacs.org |

| Desulfonylation | Reductive removal of a sulfonyl group. | Sodium Amalgam (Na/Hg) | Removes an auxiliary group used to direct stereoselective additions. | organic-chemistry.orgresearchgate.net |

| Cross-Metathesis | Metathesis reaction between two different olefins. | Grubbs Second-Generation Catalyst | Elaborates and modifies the side chains attached to the tricyclic core. | jst.go.jp |

Synthesis of this compound Analogues for Biological Investigations

The synthesis of this compound analogues is driven by the need to explore the structure-activity relationship (SAR) of this class of compounds. paris-saclay.fr Given that related cyclopentenone prostaglandins (B1171923) exhibit potent biological effects, including antineoplastic activity, modifying the structure of this compound offers a pathway to potentially new therapeutic agents. mdpi.com

Synthetic efforts have focused on creating a flexible route to the core structure that allows for the generation of various analogues. paris-saclay.fr Modifications typically target two main areas: the stereochemistry of the core and the nature of the side chains. The enantioselective total synthesis itself provides access to the natural (+)-enantiomer, which is crucial for determining the stereochemical requirements for biological activity. researchgate.netorganic-chemistry.org

Analogues can be generated by altering the building blocks used in the initial cycloaddition steps or by modifying the completed tricyclic core. For example, using different substituted alkynes in the [2+2] cycloaddition reaction would lead to analogues with varied substituents on the cyclobutene (B1205218) ring. organic-chemistry.org Similarly, employing different terminal olefins in the cross-metathesis reaction with the functionalized core allows for the synthesis of a library of analogues with diverse side chains. jst.go.jp The purpose of these synthetic analogues is to probe how changes in molecular shape and functionality impact their interaction with biological targets, such as the enzymes involved in protein degradation systems that are inhibited by some prostaglandins. mdpi.com

Design Principles for Derivatization to Enhance Specific Activities

The design of this compound derivatives is guided by principles aimed at optimizing their biological profile. A primary consideration is the precise control of stereochemistry, as the biological activity of complex natural products is often highly dependent on their three-dimensional structure. The development of catalytic, enantioselective methods to construct the core is a testament to this principle, ensuring access to stereochemically pure compounds for evaluation. organic-chemistry.orgjst.go.jp

A second principle is the exploration of conformational constraints. By creating ring-modified analogues or introducing rigidifying elements, chemists can probe the bioactive conformation of the molecule. acs.org This information is vital for understanding how the compound binds to its biological target and for designing future derivatives with improved affinity and selectivity.

Another key design strategy involves the systematic modification of the side chains. The side chains of prostanoids are critical for their interaction with receptors and enzymes. By synthesizing analogues with altered side chains—for example, by varying their length, polarity, or degree of unsaturation via cross-metathesis—researchers can fine-tune the compound's properties. jst.go.jp This approach aims to enhance potency against specific biological targets, such as cancer cell lines, while potentially reducing off-target effects. mdpi.com The ultimate goal is to identify analogues that retain or exceed the potent growth-inhibitory effects of natural cyclopentenone prostaglandins, making them promising candidates for further development. mdpi.com

Biological Activities and Mechanistic Studies of Tricycloclavulone

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, A549)

While specific cytotoxic data for Tricycloclavulone against the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549) are not extensively detailed in published literature, the family of prostanoids from Clavularia viridis has demonstrated significant antiproliferative effects against a range of cancer cell lines. mdpi.comnih.gov These findings suggest a potential cytotoxic role for this compound.

For instance, clavubicyclone, a related molecule also isolated from C. viridis and potentially derived from the electrocyclization of clavulone III, has shown moderate growth-inhibitory activity against MCF-7 and ovarian carcinoma (OVCAR-3) cells. researchgate.net Furthermore, other prostanoids from the same organism, such as claviridenone F, have exhibited significant cytotoxicity against human lung adenocarcinoma (A549) cells, while claviridenone G showed high activity against the A549 cell line. researchgate.net The general antitumor activity of these primitive marine prostanoids suggests that the core prostanoid skeleton is crucial for their cytotoxic effects. mdpi.com

The table below summarizes the cytotoxic activities of various prostanoids isolated from Clavularia viridis against different cancer cell lines, providing a context for the potential activity of this compound.

| Compound Name | Cancer Cell Line | Activity |

| Clavubicyclone | MCF-7 (Breast Carcinoma) | Moderate growth inhibition researchgate.net |

| Clavubicyclone | OVCAR-3 (Ovarian Carcinoma) | Moderate growth inhibition researchgate.net |

| Claviridenone F | A549 (Lung Adenocarcinoma) | Significant cytotoxicity researchgate.net |

| Claviridenone F | HT-29 (Colon Adenocarcinoma) | Significant cytotoxicity researchgate.net |

| Claviridenone F | P-388 (Mouse Lymphocytic Leukemia) | Significant cytotoxicity researchgate.net |

| Claviridenone G | A549 (Lung Adenocarcinoma) | High cytotoxic activity researchgate.net |

| Bromovulone III | PC-3 (Prostate Carcinoma) | High anti-tumor activity researchgate.net |

| Bromovulone III | HT-29 (Colon Adenocarcinoma) | High anti-tumor activity researchgate.net |

| Clavulone I-15-one | Ca9-22 (Oral Cancer) | Potent cytotoxic activity mdpi.comnih.gov |

Mechanistic Investigations of Cellular Effects (e.g., molecular targets, signaling pathways)

Specific mechanistic studies detailing the molecular targets and signaling pathways affected by this compound are limited. However, insights can be drawn from studies on other cyclopentenone prostaglandins (B1171923), a class to which this compound belongs. The biological activity of these compounds is largely attributed to the chemical reactivity of the α,β-unsaturated ketone within the cyclopentenone ring. mdpi.com This functional group can react with nucleophilic cellular components, such as cysteine residues in proteins, thereby modulating their function.

Studies on clavulone II, another prostanoid from C. viridis, have shown that it can trigger apoptotic signaling in human acute promyelocytic leukemia HL-60 cells. The proposed mechanism involves:

Induction of Apoptosis: Early externalization of phosphatidylserine.

Mitochondrial Dysfunction: Disruption of mitochondrial function, a key event in the intrinsic apoptotic pathway.

Cell Cycle Arrest: Alteration of the cell cycle, specifically causing arrest in the G1 phase through the down-regulated expression of cyclin D1.

It is plausible that this compound may exert its cellular effects through similar mechanisms, including the induction of apoptosis and cell cycle arrest by targeting key regulatory proteins. The rigid and complex tricyclic structure of this compound may confer unique target specificity compared to more flexible prostanoids.

In Vivo Preclinical Studies in Animal Models (e.g., anti-inflammatory effects of related prostanoids)

There is a lack of published in vivo preclinical studies conducted specifically on this compound. However, the anti-inflammatory properties of related marine prostanoids have been documented, suggesting a potential avenue for future research on this compound. Animal models are crucial in preclinical research to evaluate the safety, efficacy, and pharmacokinetics of novel compounds before human trials. youtube.combiocytogen.com

For example, clavulones have demonstrated significant anti-inflammatory effects in a fertilized chicken egg assay. mdpi.com Other compounds isolated from Clavularia viridis, such as dolabellane diterpenoids, have been shown to possess promising anti-inflammatory properties by modulating the production of nitric oxide (NO). nih.gov Furthermore, studies on (15R)-PGE₂, a prostanoid from the gorgonian Plexaura homomalla, have demonstrated in vivo anti-inflammatory activity in a mouse ear edema model induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). mdpi.com These studies on related compounds underscore the potential for marine prostanoids to exhibit anti-inflammatory effects in vivo.

Comparative Biological Profiles with Other Marine Prostanoids from Clavularia viridis

Clavularia viridis is a rich source of diverse prostanoids, each with a unique structural modification and biological activity profile. mdpi.com A comparison of this compound with other prostanoids from this soft coral highlights the potential spectrum of its bioactivity.

Clavulones (I, II, and III): These are among the most studied prostanoids from C. viridis. They are known for their potent anti-tumor and anti-inflammatory activities. mdpi.com Clavulone I, for instance, was shown to impair DNA synthesis in human HL-60 leukemic cells.

Chlorovulones, Bromovulones, and Iodovulones: These halogenated prostanoids exhibit significant cytotoxic activity against human prostate (PC-3) and colon (HT-29) carcinoma cells. researchgate.net The presence of a halogen atom appears to influence their potency.

Claviridenones: This group of compounds shows strong cytotoxic effects, particularly against lung, colon, and leukemia cell lines. researchgate.net

Claviridic Acids (A-E): These novel prostanoids have demonstrated potent inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMC) and significant cytotoxicity against human gastric cancer cells (AGS).

Clavubicyclone: As a structural relative of this compound, it displays moderate growth-inhibitory activity against MCF-7 and OVCAR-3 cells. researchgate.net

Compared to these other prostanoids, this compound possesses the most complex and rigid carbon skeleton. This structural uniqueness may lead to a distinct biological profile with potentially higher specificity for certain molecular targets, although this remains to be confirmed through direct comparative studies.

The table below provides a comparative summary of the biological activities of various prostanoids from Clavularia viridis.

| Compound/Class | Primary Biological Activity |

| This compound | Potential cytotoxic and antiproliferative (inferred) |

| Clavulones | Anti-tumor, Anti-inflammatory, DNA synthesis inhibition mdpi.com |

| Halogenated Vulones | Cytotoxic (Prostate & Colon Cancer) researchgate.net |

| Claviridenones | Cytotoxic (Lung, Colon, Leukemia) researchgate.net |

| Claviridic Acids | Cytotoxic (Gastric Cancer), Antiproliferative (PBMC) |

| Clavubicyclone | Moderate growth inhibition (Breast & Ovarian Cancer) researchgate.net |

Ecological and Chemoecological Significance of Tricycloclavulone

Role as a Secondary Metabolite in Marine Organisms (e.g., Chemical Defense in Corals)

Soft corals, lacking the protective calcium carbonate skeletons of their hard coral counterparts, have evolved to produce a diverse arsenal (B13267) of chemical compounds as a primary defense mechanism. mdpi.com Tricycloclavulone is a prime example of such a secondary metabolite produced by the soft coral Clavularia viridis. acs.orgmdpi.com This coral species is recognized as a rich source of bioactive prostanoids, a class of compounds to which this compound belongs. acs.orgmdpi.comsemanticscholar.org These substances are believed to play a crucial role in discouraging predation. mdpi.com

The production of these chemical substances is a key survival strategy. mdpi.comsemanticscholar.org While direct studies on the specific defensive activity of this compound are not extensively detailed in available research, the broader family of prostanoids found in corals is strongly implicated in chemical defense. For instance, high concentrations of prostaglandins (B1171923) in the gorgonian coral Plexaura homomalla are hypothesized to deter fish predation, as these compounds can induce illness in potential predators when ingested. nih.govmdpi.com It is suggested that clavulones, which are structurally related to this compound and also found in Clavularia viridis, serve as repellent and toxic substances against other marine organisms. researchgate.net This provides a strong contextual basis for the presumed defensive function of this compound. The compound is one of many oxylipins that contribute to the delicate chemical balance soft corals maintain for self-protection. mdpi.comsemanticscholar.org

| Compound Name | Source Organism | Compound Class |

| This compound | Clavularia viridis | Prostanoid-related Oxylipin |

| Clavubicyclone | Clavularia viridis | Prostanoid-related Oxylipin |

| Clavulones | Clavularia viridis | Prostanoid |

| Chlorovulones | Clavularia viridis | Prostanoid |

| Bromovulone III | Clavularia viridis | Prostanoid |

Interactions within Coral Ecosystems

The ecological significance of this compound extends to its role in mediating interactions within the complex coral reef ecosystem. Coral reefs are characterized by high biodiversity and intense competition for limited resources such as space and light. mdpi.comsemanticscholar.org In this competitive environment, the production of secondary metabolites like this compound can provide a competitive advantage.

Chemicals produced by soft corals are not only toxic to predators but can also inhibit the growth of neighboring organisms, particularly competing hard corals. mdpi.com This form of chemical warfare, or allelopathy, is a critical factor in structuring coral reef communities. While the specific allelopathic effects of pure this compound have not been singled out in studies, the mixture of bioactive compounds from Clavularia viridis, which includes this compound, contributes to the coral's ability to defend its territory and compete for space on the reef. mdpi.comsemanticscholar.org The production of these unique and structurally complex molecules is a response to the intense ecological pressures of the reef environment. mdpi.com

Influence on Predator-Prey Dynamics

The primary influence of this compound on predator-prey dynamics lies in its presumed role as a chemical deterrent. mdpi.comnih.govmdpi.com For sessile organisms like the soft coral Clavularia viridis, which cannot flee from predators, chemical defense is a vital adaptation. The synthesis of unpalatable or toxic compounds makes the coral a less attractive food source, thereby reducing predation pressure.

The general theory of chemical ecology in marine predator-prey interactions suggests that predators can learn to avoid prey that contains noxious chemical compounds. nih.govmdpi.com The observation that the coral Plexaura homomalla, rich in prostaglandins, is not commonly eaten by fish supports the hypothesis that these compounds function as a defense. nih.govmdpi.com When ingested, these substances can cause adverse effects like vomiting, creating a learned avoidance in predators. nih.gov Although this compound itself has not been the specific subject of such a predator-prey study, as a member of the prostanoid family isolated from a soft coral, it is logically inferred to be part of the chemical defense system that shapes the interactions between Clavularia viridis and its potential predators. mdpi.comsemanticscholar.orgresearchgate.net The presence of a suite of related defensive compounds, including clavulones and chlorovulones, suggests a multi-faceted chemical shield that enhances the coral's survival against predation. acs.orgmdpi.com

Analytical Methodologies for the Study of Tricycloclavulone

Advanced Spectroscopic Techniques for Definitive Structural Elucidation and Stereochemical Assignment

The elucidation of tricycloclavulone's complex three-dimensional architecture, which includes a tricyclo[5.3.0.0¹'⁴]decane ring system and six chiral centers, relies heavily on a suite of advanced spectroscopic methods. researchgate.netjst.go.jp These techniques provide detailed information about the molecule's connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. researchgate.netrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Key NMR Techniques Used:

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their immediate chemical environment. For instance, in a related photoproduct containing a similar tricyclic subunit, ¹H-NMR spectroscopy was crucial in identifying the presence of diastereotopic methylene (B1212753) protons, indicating a chiral structure. rsc.org

¹³C NMR (Carbon-13 NMR): This method reveals the number and types of carbon atoms present in the molecule, distinguishing between sp³-, sp²-, and sp-hybridized carbons. rsc.org

2D NMR Techniques (COSY, NOESY): Two-dimensional NMR experiments are vital for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecular structure. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is critical for determining the relative stereochemistry of the chiral centers. researchgate.net The relative configurations of new halogenated prostanoids, related to this compound, were determined through the analysis of NOESY data. researchgate.net

The combined data from these NMR experiments allows for the meticulous piecing together of the this compound structure. researchgate.net

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. rsc.orgparis-saclay.fr

Common MS Techniques:

High-Resolution Mass Spectrometry (HR-MS): This technique provides a very precise measurement of the mass-to-charge ratio of the molecule, allowing for the unambiguous determination of its molecular formula. rsc.org For example, HR-MS analysis of a related photochemical product confirmed its molecular formula to be identical to that of the starting material. rsc.org

Electron Impact (EI) Mass Spectrometry: In this method, the molecule is bombarded with high-energy electrons, causing it to fragment in a predictable manner. The resulting fragmentation pattern can provide valuable structural information. mdpi.com

| Technique | Information Obtained | Application to this compound and Related Compounds |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Identified diastereotopic methylene protons in a related chiral structure. rsc.org |

| ¹³C NMR | Carbon skeleton framework | Corroborated the complex photochemical cascade leading to a related structure. rsc.org |

| COSY | ¹H-¹H spin-spin coupling | Revealed the spin system of five olefinic protons in an intermediate. rsc.org |

| NOESY | Spatial proximity of protons | Used to determine the relative and absolute configurations of related prostanoids. researchgate.net |

| HR-MS | Precise molecular formula | Confirmed the molecular formula of a related photo-cascade product. rsc.org |

Chiroptical methods are crucial for determining the absolute configuration of chiral molecules like this compound. mdpi.com These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy provides information about the spatial arrangement of chromophores within the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. mdpi.comnih.gov The absolute configuration of related halogenated prostanoids was determined in part through the analysis of CD data. researchgate.net The development of computational analysis of ECD spectra has made it a powerful tool for the absolute configuration assignment of natural products. mdpi.com

Chromatographic and Separation Techniques for Isolation and Purity Assessment

The isolation of this compound from its natural source, the soft coral Clavularia viridis, and the assessment of its purity require effective separation techniques. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, purification, and quantification of individual compounds from a complex mixture. nih.govresearchgate.net For prostanoids like this compound, HPLC is essential for obtaining a pure sample for spectroscopic analysis and bioassays. researchgate.netnih.gov Chiral HPLC, using columns with a chiral stationary phase, can be used to separate enantiomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is invaluable for analyzing related lipids and fatty acids present in the coral extract. mdpi.comnih.gov

Steps in GC-MS analysis of related lipids:

Derivatization: Non-volatile lipids are chemically modified (e.g., by transmethylation or trimethylsilylation) to increase their volatility. nih.govnih.gov

Separation: The derivatized compounds are separated based on their boiling points and interactions with the GC column. nih.gov

Detection and Identification: The separated compounds are detected and identified by the mass spectrometer based on their mass spectra and fragmentation patterns. nih.gov

This analysis provides a comprehensive profile of the lipid composition of the coral, which can offer insights into the biosynthetic precursors of this compound. mdpi.comdntb.gov.ua

| Technique | Principle | Application in this compound Research |

|---|---|---|

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Isolation and purity assessment of this compound and related prostanoids. nih.govresearchgate.netnih.gov |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis of related fatty acids and lipids from the coral source after derivatization. mdpi.comnih.gov |

Quantitative Analysis Methods for this compound in Complex Matrices

The quantitative determination of this compound in complex matrices, such as extracts from its natural source, the soft coral Clavularia viridis, or from fermentation broths, is critical for research and potential biotechnological applications. researchgate.netnih.gov While specific, validated analytical methods exclusively for this compound are not extensively detailed in publicly available literature, the established methodologies for the quantitative analysis of related prostanoids and other oxylipins in similar biological matrices provide a robust framework. mdpi.comuni-wuppertal.de These methods predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required to detect and quantify target analytes in intricate mixtures. roscoff-culture-collection.orgnih.gov

The general workflow for quantitative analysis involves sample preparation to isolate the analyte from the matrix, chromatographic separation, and finally, detection and quantification by mass spectrometry. Method validation is a crucial step to ensure the reliability of the results. uni-wuppertal.de

Sample Preparation

The primary goal of sample preparation is to extract this compound from the complex matrix (e.g., coral tissue homogenate, fermentation medium) while removing interfering substances like salts, proteins, and highly abundant lipids. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of oxylipins from aqueous and biological samples. frontiersin.org

For oxylipin analysis, C18 (octadecylsilyl) reversed-phase SPE cartridges are commonly used. The process typically involves:

Sample Acidification: The sample is often acidified to a pH of around 3 to ensure that the acidic prostanoid compounds are in their protonated, less polar form, which enhances their retention on the nonpolar C18 sorbent.

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with a solvent like methanol (B129727) or acetonitrile (B52724), followed by water, and finally the acidified water to prepare the sorbent for sample loading.

Sample Loading: The pre-treated sample is passed through the conditioned cartridge.

Washing: The cartridge is washed with a low-to-moderate polarity solvent (e.g., water, hexane) to remove salts and other highly polar or nonpolar impurities.

Elution: The analyte of interest, this compound, is eluted from the cartridge using an organic solvent such as methanol, acetonitrile, or ethyl acetate. frontiersin.org

Internal standards, typically stable isotope-labeled analogues of the analyte (e.g., deuterated prostaglandins), are added to the sample before extraction to correct for analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement). nih.govfrontiersin.org

Chromatographic Separation and MS Detection

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard for separating this compound from other co-extracted compounds.

Column: Reversed-phase columns, particularly C18 columns, are standard for the separation of oxylipins. frontiersin.orgnih.gov

Mobile Phase: A gradient elution is typically employed using a binary solvent system, most commonly consisting of an aqueous phase (A) and an organic phase (B). The aqueous phase is usually water with a small percentage of an acidifier like formic acid or acetic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. The organic phase is typically acetonitrile or a mixture of acetonitrile and methanol. roscoff-culture-collection.orgfrontiersin.org

Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is the preferred detection method due to its exceptional sensitivity and selectivity. mdpi.comroscoff-culture-collection.org The analysis is usually performed in negative ion mode, as the carboxylic acid moiety on many prostanoids is readily deprotonated. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. This technique significantly reduces chemical noise and enhances the signal-to-noise ratio. nih.gov

Method Validation and Performance Characteristics

A quantitative method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. uni-wuppertal.deacs.org The following tables present typical performance characteristics for LC-MS/MS methods used for the quantification of prostanoids and oxylipins, which would be analogous to a validated method for this compound.

| Parameter | Description |

|---|---|

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.8 µm particle size) frontiersin.org |

| Mobile Phase A | Water with 0.1% acetic or formic acid frontiersin.org |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% acetic or formic acid frontiersin.org |

| Flow Rate | 0.3 - 0.6 mL/min roscoff-culture-collection.org |

| Internal Standards | Deuterated analogues (e.g., d4-PGE2, d4-PGD2) nih.gov |

Future Research Directions and Potential Applications of Tricycloclavulone

Challenges and Advances in Scalable Synthesis of Tricycloclavulone

The intricate three-dimensional structure of this compound has made its total synthesis a significant endeavor, highlighting both the challenges and the progress in modern synthetic organic chemistry. The initial enantioselective total synthesis provided a landmark achievement, yet the path toward a scalable and commercially viable production remains an area of active research. taltech.eenih.gov

Development of More Efficient and Sustainable Synthetic Routes

The first successful enantioselective total synthesis of (+)-Tricycloclavulone laid the groundwork for future synthetic explorations. taltech.eenih.gov This pioneering route featured several key transformations that have been the focus of subsequent optimization efforts.

A critical step in the initial synthesis was a catalytic enantioselective [2+2]-cycloaddition to construct the cyclobutane (B1203170) ring. taltech.ee While effective, the scalability of such reactions can be hampered by factors such as catalyst loading, cost, and the need for specialized ligands. Future research is geared towards the development of more robust and economical catalytic systems. Another pivotal reaction was the use of a Noyori chiral ruthenium catalyst for the asymmetric reduction of a carbonyl group on the α-chain, a method known for its high stereoselectivity but also for its reliance on a precious metal catalyst. taltech.ee

Furthermore, ring-closing metathesis (RCM) has been employed to construct the tricyclic skeleton, demonstrating the versatility of this powerful C-C bond-forming reaction in the synthesis of complex natural products. nih.govmdpi.com The use of Grubbs-type catalysts in these transformations is well-established, but ongoing research into more active and selective catalysts could further enhance the efficiency of this step.

The table below summarizes some of the key synthetic strategies that have been investigated for the construction of the this compound core.

| Synthetic Strategy | Key Reactions | Catalysts/Reagents | Challenges & Areas for Improvement |

| Enantioselective Total Synthesis | Catalytic enantioselective [2+2]-cycloaddition; Asymmetric reduction | Chiral copper catalyst; Noyori's chiral ruthenium catalyst | Catalyst cost and loading; multi-step sequence |

| [4+3]-Cycloaddition Approach | [4+3]-cycloaddition; Quasi-Favorskii rearrangement | Lewis acids | Stereocontrol in the cycloaddition step |

| Ring-Closing Metathesis (RCM) | Ring-closing olefin metathesis | Grubbs catalyst | Substrate synthesis; optimization of RCM yield |

| Photocycloaddition Approach | Cu(I)-catalysed [2+2] photocycloaddition | Copper(I) triflate | Reaction conditions (e.g., solid-state irradiation); scalability |

Exploration of Undiscovered Biological Potential and Therapeutic Avenues

While the complex structure of this compound has been a primary driver of research, its biological activity remains largely unexplored, in part due to the limited availability of the natural product. nii.ac.jp However, its origin from Clavularia viridis, a soft coral known to produce a variety of bioactive prostanoids, suggests that this compound and its analogues may possess significant therapeutic potential. nih.govmdpi.com

Other prostanoids isolated from Clavularia viridis, such as the clavulones, have demonstrated notable biological activities, including antitumor effects. mdpi.comnih.gov This provides a strong rationale for investigating the bioactivity of this compound in similar assays. The unique tricyclic framework of this compound distinguishes it from other clavulones and may confer novel pharmacological properties.

Future research should focus on the systematic evaluation of this compound in a range of biological screens. Key areas of interest include:

Antiproliferative and Cytotoxic Activity: Screening against a panel of human cancer cell lines could reveal potential as an anticancer agent. nih.gov The structural relationship to other antitumor prostanoids makes this a particularly promising avenue.

Anti-inflammatory Properties: Prostanoids are well-known mediators of inflammation. nih.govnih.gov Investigating the effect of this compound on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production, is a logical step.

Neuromodulatory Effects: Some marine lipids have shown activity in the central nervous system. Exploring the potential of this compound to modulate neuronal receptors or signaling pathways could uncover new therapeutic applications.

The development of efficient synthetic routes will be crucial to enable these biological studies by providing sufficient quantities of the compound and its synthetic intermediates for testing. Furthermore, the synthesis of a library of this compound analogues with systematic modifications to the side chains and the tricyclic core will be invaluable for establishing structure-activity relationships (SAR) and optimizing potential therapeutic leads.

Integration of Biocatalysis and Chemoenzymatic Synthesis in this compound Production

The synthesis of structurally complex and stereochemically rich molecules like this compound can greatly benefit from the integration of biocatalysis and chemoenzymatic strategies. nih.govnih.gov These approaches leverage the high selectivity and mild reaction conditions of enzymes to perform challenging chemical transformations that are often difficult to achieve with traditional chemical methods. mdpi.comrsc.org

While no specific biocatalytic or chemoenzymatic steps have been reported for the synthesis of this compound to date, the broader field of prostanoid and marine natural product synthesis offers valuable insights into potential applications. researchgate.netmdpi.com For instance, lipases are widely used for the kinetic resolution of racemic intermediates, a strategy that could be applied to generate chiral building blocks for the this compound core. taltech.ee

Potential areas for the integration of biocatalysis in this compound synthesis include:

Enzymatic Desymmetrization: The creation of key chiral centers from prochiral starting materials using enzymes like lipases or hydrolases could provide a more efficient entry into the synthesis.

Selective Oxidation/Reduction: Enzymes such as ketoreductases or cytochrome P450 monooxygenases could be employed for the stereoselective reduction of ketones or the regioselective hydroxylation of the carbon skeleton, potentially simplifying complex protecting group manipulations.

C-C Bond Formation: The use of enzymes such as aldolases or acyltransferases could offer novel and sustainable methods for constructing parts of the carbon framework.

A chemoenzymatic approach, which combines the best of both chemical and enzymatic synthesis, holds significant promise for developing a more efficient and sustainable route to this compound. nih.govnih.gov This could involve using chemical methods to construct the core tricyclic system and then employing enzymes for the late-stage functionalization of the side chains, a strategy that has been successful in the synthesis of other complex natural products.

Development of Novel Analytical Probes and Tools for this compound Research

Advancing our understanding of the biological roles and therapeutic potential of this compound will require the development of specialized analytical probes and research tools. Given that this compound is an oxylipin, analytical techniques developed for this class of molecules can be adapted and refined for its specific study. researchgate.netnih.govpharmascholars.com

Current methods for the analysis of oxylipins, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) , provide a powerful platform for the detection and quantification of this compound in biological samples. nih.govacs.org However, the development of more sensitive and specific methods will be crucial for studying its metabolism and distribution in vivo.

Future research in this area should focus on:

Synthesis of Labeled Analogues: The preparation of isotopically labeled (e.g., with ¹³C or ²H) or fluorescently tagged versions of this compound would be invaluable for a variety of studies. These probes could be used to:

Trace the metabolic fate of the molecule.

Visualize its subcellular localization.

Identify its molecular targets through affinity-based proteomics.

Development of Specific Antibodies: The generation of monoclonal or polyclonal antibodies that specifically recognize this compound would enable the development of highly sensitive immunoassays (e.g., ELISA) for its quantification in biological fluids and tissues. These antibodies could also be used for immunohistochemical studies to map its distribution.

Affinity-Based Probes: The synthesis of this compound analogues functionalized with a reactive group (e.g., a photo-crosslinker) and a reporter tag (e.g., biotin) would allow for the identification of its protein binding partners through chemical proteomics approaches.

The creation of these specialized tools will be instrumental in elucidating the mechanism of action of this compound and will pave the way for its potential development as a therapeutic agent.

Q & A

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR)?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent variations, stereoisomers). Test analogs in parallel using high-throughput screening and apply multivariate analysis (PCA, clustering) to identify critical structural motifs .

Methodological Frameworks and Validation

- Triangulation : Cross-validate findings using multiple techniques (e.g., SPR + ITC for binding studies) to enhance credibility .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant during experimental design .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) for tables/figures, ensuring clarity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.